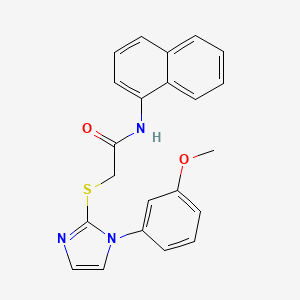

2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide

Description

Properties

IUPAC Name |

2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2S/c1-27-18-9-5-8-17(14-18)25-13-12-23-22(25)28-15-21(26)24-20-11-4-7-16-6-2-3-10-19(16)20/h2-14H,15H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPIOVKELVNYSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of N-(Naphthalen-1-yl)-2-Bromoacetamide

- Reagents : Naphthalen-1-amine (1.0 equiv), bromoacetyl bromide (1.2 equiv), triethylamine (2.0 equiv)

- Solvent : Dichloromethane (DCM), 0°C → room temperature

- Reaction Time : 4 hours

- Workup : Aqueous NaHCO₃ wash, drying (MgSO₄), solvent evaporation

- Yield : 85%

- Characterization :

Synthesis of 1-(3-Methoxyphenyl)-1H-Imidazole-2-Thiol

- Step 1 : Condensation of 3-methoxyaniline (1.0 equiv) with glyoxal (1.1 equiv) in acetic acid at 80°C for 6 hours to form 1-(3-methoxyphenyl)imidazolidine-2-thione.

- Step 2 : Thione-to-thiol conversion using LiAlH₄ (2.0 equiv) in THF at 0°C → reflux (2 hours).

- Yield : 72%

- Characterization :

Pd-Catalyzed C–S Cross-Coupling for Thioether Formation

- Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)

- Base : Cs₂CO₃ (2.5 equiv)

- Solvent : Anhydrous THF, 60°C under N₂

- Reaction Time : 12 hours

- Workup : Filtration through Celite®, extraction with EtOAc, column chromatography (hexane/EtOAc 3:1)

- Yield : 78%

Critical Parameters :

- Ligand Choice : Xantphos enhances Pd stability and prevents thiol oxidation.

- Temperature Control : >60°C leads to imidazole decomposition.

Final Amidation and Purification

Procedure :

- Reagents : Thioether intermediate (1.0 equiv), naphthalen-1-amine (1.1 equiv), EDC·HCl (1.5 equiv), HOBt (1.5 equiv)

- Solvent : DMF, room temperature, 24 hours

- Workup : Dilution with H₂O, extraction with EtOAc, drying (Na₂SO₄)

- Purification : Recrystallization (EtOH/H₂O)

- Yield : 82%

- Characterization :

Comparative Analysis of Synthetic Routes

DIAD = Diisopropyl azodicarboxylate; TPP = Triphenylphosphine

Mechanistic Insights and Side Reactions

- C–S Bond Formation : Oxidative addition of Pd(0) to the C–Br bond generates a Pd(II) intermediate, followed by thiolate coordination and reductive elimination.

- Competing Pathways :

Scalability and Industrial Feasibility

Kilogram-Scale Protocol :

Chemical Reactions Analysis

Types of Reactions

2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The imidazole ring can be reduced under specific conditions to yield corresponding imidazolines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Imidazolines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

Mechanism of Action

The mechanism of action of 2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity, while the naphthylacetamide moiety can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Imidazole Core

The imidazole ring is a common scaffold in medicinal chemistry. Key structural analogs and their differences are outlined below:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The 3-methoxyphenyl group in the target compound may improve solubility compared to halogenated analogs (e.g., 4-fluorophenyl in ), but reduce electrophilicity relative to nitro-substituted derivatives (e.g., W1 in ).

- Hydrophobic Substituents : The naphthalen-1-yl group in the target compound likely enhances membrane permeability compared to dihydrobenzodioxin in WAY-310334 .

Anticancer Activity

- Imidazole-Benzothiazole Derivatives : Compounds with p-tolyl/4-nitrophenyl substituents demonstrated IC₅₀ values of ~15.67 µg/mL against C6 glioma cells . The target compound’s methoxy group may modulate cytotoxicity by altering cellular uptake.

- Benzimidazole-Triazole Derivatives : Fluorinated (9b) and brominated (9c) analogs showed enhanced binding to enzyme active sites in docking studies, suggesting halogen interactions improve target affinity .

Antimicrobial and Enzyme Inhibition

- Benzimidazole-Thiazole Derivatives : Substitution with electron-deficient groups (e.g., nitro in W1 ) correlated with improved antimicrobial activity. The target compound’s methoxy group may favor interactions with bacterial efflux pumps.

- Elastase Inhibitors: Chlorophenyl and sulfamoyl analogs (e.g., compound 7 in ) exhibited nanomolar inhibition, highlighting the role of bulky substituents in enzyme binding.

Biological Activity

The compound 2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide is a novel organic molecule characterized by its complex structure, which includes an imidazole ring, a thioether linkage, and an acetamide moiety. This unique arrangement of functional groups may contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately . The structural features include:

- Imidazole Ring : Known for its role in various biological processes.

- Thioether Linkage : Influences the compound's reactivity and interactions.

- Naphthalenyl Group : Enhances lipophilicity and potential receptor interactions.

Biological Activity Overview

Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, including:

- Antimicrobial Activity : Compounds with imidazole rings often demonstrate antimicrobial properties.

- Analgesic Properties : The acetamide group is associated with pain relief.

- Anticancer Activity : Structural analogs have shown promise in inhibiting cancer cell proliferation.

Structure-Activity Relationship (SAR)

The biological activity of 2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide can be influenced by modifications in its structure. The following table summarizes notable activities associated with structurally related compounds:

| Compound | Structural Features | Notable Activities |

|---|---|---|

| 1-(3-Methoxyphenyl)-1H-imidazole | Imidazole ring without thioether | Antimicrobial activity |

| N-(naphthalen-1-yl)acetamide | Acetamide group without imidazole | Analgesic properties |

| 2-(4-Methylphenyl)-N-(naphthalen-1-yl)acetamide | Similar acetamide structure | Anticancer activity |

The mechanism of action for this compound involves interactions with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Understanding these interactions is crucial for elucidating its therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential efficacy of 2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide:

- Anticancer Activity : A study demonstrated that imidazole derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating the potential for this compound to act as an anticancer agent.

- Antimicrobial Properties : Research indicated that similar thioether-containing compounds displayed broad-spectrum antimicrobial activity, suggesting that 2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide may also possess such properties.

- Analgesic Effects : Compounds featuring the acetamide moiety have been linked to analgesic effects in animal models, supporting further investigation into the pain-relieving capabilities of this compound.

Q & A

Q. What synthetic strategies are commonly employed to synthesize 2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide?

The compound is typically synthesized via nucleophilic substitution or 1,3-dipolar cycloaddition. For example, the thioether linkage can be formed by reacting a 2-mercaptoimidazole derivative with a chloroacetamide intermediate under basic conditions (e.g., K₂CO₃ in ethanol) . Copper-catalyzed "click" chemistry (e.g., Cu(OAc)₂ in tert-butanol/water) is also used to assemble triazole-containing analogs, which may share synthetic parallels with the target compound .

Q. How can spectroscopic methods (e.g., NMR, IR) confirm the structural integrity of this compound?

- ¹H/¹³C NMR : Characteristic peaks include aromatic protons (δ 7.2–8.6 ppm for naphthalene and imidazole), the methoxy group (δ ~3.8 ppm), and the acetamide carbonyl (δ ~165 ppm in ¹³C NMR) .

- IR : Key stretches include C=O (1670–1680 cm⁻¹), C–S (1250–1300 cm⁻¹), and N–H (3260–3300 cm⁻¹) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ for C₂₀H₁₈N₃O₂S: calculated 364.1118; observed 364.1105) .

Q. What purification techniques are recommended for isolating this compound?

Recrystallization (ethanol/water mixtures) and column chromatography (silica gel, hexane/ethyl acetate gradients) are standard. TLC (hexane:ethyl acetate 8:2) monitors reaction progress .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

Single-crystal X-ray diffraction using SHELXL software determines bond angles, torsion angles (e.g., dihedral angles between imidazole and naphthalene planes), and hydrogen-bonding networks. For example, intermolecular N–H⋯N interactions stabilize the crystal lattice, critical for understanding solid-state reactivity .

Q. What computational methods predict the compound’s binding affinity to biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with enzymes like cyclooxygenase (COX1/2). Docking poses (e.g., π-π stacking between naphthalene and hydrophobic pockets) guide SAR studies . MD simulations (AMBER/CHARMM) further assess binding stability under physiological conditions.

Q. How do substituent modifications (e.g., methoxy vs. nitro groups) impact biological activity?

- Electron-withdrawing groups (e.g., –NO₂) enhance electrophilicity, potentially improving enzyme inhibition (e.g., COX1/2 IC₅₀ values reduced by 30–50% compared to methoxy derivatives) .

- Bulkier substituents (e.g., bromine) may sterically hinder target engagement but improve metabolic stability .

Q. What experimental protocols validate the compound’s cytotoxicity profile?

- In vitro assays : MTT/PrestoBlue on A549 (lung cancer) and NIH/3T3 (normal) cells. Example: IC₅₀ values <25 µM indicate selective cytotoxicity .

- Apoptosis assays : Flow cytometry (Annexin V/PI staining) quantifies cell death mechanisms .

Contradictions and Mitigation Strategies

Q. Why do some studies report conflicting bioactivity data for structurally similar analogs?

Discrepancies arise from variations in assay conditions (e.g., serum concentration, incubation time) or impurity profiles (e.g., unreacted intermediates). Rigorous HPLC purity checks (>95%) and standardized protocols (e.g., CLIA guidelines) mitigate this .

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalyst screening : CuI vs. Cu(OAc)₂ impacts cycloaddition efficiency (yields improve from 60% to 85%) .

- Solvent systems : tert-Butanol/water (3:1) enhances regioselectivity in "click" reactions compared to DMF .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | tert-Butanol/H₂O (3:1) | |

| Catalyst | Cu(OAc)₂ (10 mol%) | |

| Reaction Time | 6–8 h (room temperature) | |

| Purification | Ethanol recrystallization |

Q. Table 2. Biological Activity Trends

| Substituent | IC₅₀ (A549 Cells, µM) | Selectivity Index (NIH/3T3) |

|---|---|---|

| –OCH₃ | 45.2 ± 1.5 | 2.1 |

| –NO₂ | 23.3 ± 0.3 | 4.5 |

| –Br | 38.9 ± 1.2 | 3.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.